molecular formula C15H17Cl2NO3S B6779615 N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide

Cat. No.: B6779615
M. Wt: 362.3 g/mol
InChI Key: YOJCRDXXIURUBI-GXTWGEPZSA-N
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Description

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide is a synthetic organic compound characterized by its unique cyclopropyl and dioxothiane moieties

Properties

IUPAC Name

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S/c16-10-1-2-11(13(17)7-10)12-8-14(12)18-15(19)9-3-5-22(20,21)6-4-9/h1-2,7,9,12,14H,3-6,8H2,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJCRDXXIURUBI-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)NC2CC2C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCC1C(=O)N[C@@H]2C[C@H]2C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide typically involves several key steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of 2,4-dichlorophenylacetic acid with a suitable cyclopropanating agent under controlled conditions.

    Introduction of the Dioxothiane Moiety: The cyclopropyl intermediate is then reacted with a thionyl chloride derivative to introduce the dioxothiane moiety. This step requires careful control of temperature and reaction time to ensure the desired product is obtained.

    Carboxamide Formation: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group. This step is typically carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the cyclopropyl and dioxothiane intermediates using industrial reactors.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.

    Purification and Isolation: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiane moiety to a thiane or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and dioxothiane positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to:

    Bind to Enzymes: Inhibit or modulate the activity of certain enzymes, affecting metabolic pathways.

    Interact with Receptors: Bind to cellular receptors, altering signal transduction pathways.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-1,1-dioxothiane-4-carboxamide: shares structural similarities with other cyclopropyl and dioxothiane derivatives.

    2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Another compound with a dichlorophenyl group and cyclopropyl moiety.

Uniqueness

    Structural Features: The combination of cyclopropyl and dioxothiane moieties in this compound is unique, providing distinct chemical and biological properties.

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